[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride
Description
[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride is a substituted phenylmethanamine derivative with a hydrochloride salt. Its structure features a central benzene ring substituted at the 5-position with chlorine and at the 2-position with a 3,4-dimethylphenoxy group.
Properties
IUPAC Name |
[5-chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-10-3-5-14(7-11(10)2)18-15-6-4-13(16)8-12(15)9-17;/h3-8H,9,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOUVRXZJKSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrophenol with 3,4-dimethylphenol in the presence of a base to form the corresponding ether. This intermediate is then reduced to the amine, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl/Aryl Substituents
The following compounds share structural similarities, differing in substituents on the phenyl ring or adjacent functional groups:
Key Observations :
- Halogen Effects : Chlorine (in the target compound) offers moderate lipophilicity and electronic effects compared to bromine (higher MW, steric bulk) or fluorine (smaller, electronegative) .
- Phenoxy Substituents: 3,4-Dimethylphenoxy (target) enhances lipophilicity and steric hindrance relative to 2-ethylphenoxy or methoxy groups .
- Amine Modifications : Primary amines (target) may exhibit stronger hydrogen bonding versus methylamine derivatives .
Piperazine-Based Analogues (HBK Series)
- HBK15: 2-Chloro-6-methylphenoxy group with piperazine. The chloro and methyl groups enhance receptor affinity in neurological targets.
- HBK17: 2,5-Dimethylphenoxy group, comparable to the target compound’s 3,4-dimethylphenoxy. The positional isomerism may affect binding specificity.
Comparison :
- The target compound’s primary amine may offer faster pharmacokinetics than piperazine-based HBK derivatives, which have longer metabolic half-lives due to ring stability .
Biological Activity
[5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : C12H12ClN·HCl
- Molecular Weight : 253.74 g/mol
- CAS Number : 303987-44-2
- Safety Information : Classified as harmful if swallowed and causes skin irritation .
The biological activity of [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against specific enzymes or receptors involved in disease processes.
- Antifungal Activity : Studies have shown that compounds with similar electronegative substituents (like chlorine) can enhance antifungal activity by affecting the lipophilicity and electron density of the compound, facilitating better interaction with fungal cell membranes .
- Multidrug Resistance Modulation : Some derivatives have been noted for their ability to alter drug resistance in cancer cells by modulating efflux mechanisms, which could be relevant for enhancing the efficacy of chemotherapeutic agents .
Biological Activity Data
The following table summarizes key findings related to the biological activities of [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride and related compounds:
Case Studies and Research Findings
- Antifungal Studies : A series of thiazole derivatives were synthesized and tested for antifungal properties. The presence of chlorine in the structure was found to significantly enhance antifungal efficacy compared to other halogens .
- Cytotoxicity Analysis : In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
- Drug Interaction Studies : Research on small molecules similar to [5-Chloro-2-(3,4-dimethylphenoxy)phenyl]methanamine hydrochloride indicated their potential role in overcoming multidrug resistance in cancer therapy by interfering with drug efflux mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
